4-Chloro-5-fluoro-2-hydroxybenzoic acid

DPP-IV inhibition type 2 diabetes halogenated salicylic acid

4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS 181289-00-9) belongs to the halogenated hydroxybenzoic acid family—a subclass of salicylic acid derivatives carrying chloro and fluoro substituents at the 4- and 5-positions, respectively. This dual-halogen substitution pattern creates a distinct electronic and steric profile that differentiates it from common mono-halogenated or dichloro-analogs.

Molecular Formula C7H4ClFO3
Molecular Weight 190.55 g/mol
CAS No. 181289-00-9
Cat. No. B3182012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-fluoro-2-hydroxybenzoic acid
CAS181289-00-9
Molecular FormulaC7H4ClFO3
Molecular Weight190.55 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Cl)O)C(=O)O
InChIInChI=1S/C7H4ClFO3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,10H,(H,11,12)
InChIKeyDCTLJDMMIGGQSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-Chloro-5-fluoro-2-hydroxybenzoic Acid (CAS 181289-00-9): A Halogen-Differentiated Salicylic Acid Scaffold


4-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS 181289-00-9) belongs to the halogenated hydroxybenzoic acid family—a subclass of salicylic acid derivatives carrying chloro and fluoro substituents at the 4- and 5-positions, respectively. This dual-halogen substitution pattern creates a distinct electronic and steric profile that differentiates it from common mono-halogenated or dichloro-analogs [1]. The compound has been profiled in vitro for enzyme inhibition, where it demonstrated notable activity against dipeptidyl peptidase-IV (DPP-IV) and neprilysin [2], thereby positioning it as a non-trivial building block for medicinal chemistry and biochemical probe development rather than a simple commodity intermediate.

Why 4-Chloro-5-fluoro-2-hydroxybenzoic Acid Cannot Be Swapped for Common Halosalicylic Acids


Hydroxybenzoic acid derivatives bearing a single halogen (e.g., 5-chloro- or 5-fluoro-salicylic acid) or a dichloro pattern (e.g., 3,5-dichlorosalicylic acid) exhibit significantly different electronic properties, acidity, and enzyme inhibition profiles [1]. The 4-chloro-5-fluoro combination places an electron-withdrawing chlorine para to the carboxylic acid and a fluorine meta–para to the hydroxyl, creating a unique hydrogen-bonding and electrostatic topology that cannot be replicated by removing or repositioning either halogen [1]. Direct enzyme assay data show that 4-chloro-5-fluoro-2-hydroxybenzoic acid achieves >80% inhibition of DPP-IV and neprilysin at 20 mg/mL [2], while literature on the 5-chloro analog reports markedly weaker DPP-IV engagement [3]. Therefore, assuming interchangeability with a mono-halogenated or dichloro-salicylic acid would discard verified potency gains and jeopardize SAR reproducibility.

Quantitative Differentiation Evidence for 4-Chloro-5-fluoro-2-hydroxybenzoic Acid


DPP-IV Inhibition: A 5-Chloro Analog Benchmark Comparison

In a DPP-IV enzyme inhibition assay, 4-chloro-5-fluoro-2-hydroxybenzoic acid (target) at 20 mg/mL achieved 82.78 ± 1.55% inhibition [1]. In contrast, the closest mono-halogenated analog, 5-chloro-2-hydroxybenzoic acid, exhibited only ~45% inhibition under comparable conditions (literature cross-study) [2]. This represents a 1.84-fold improvement in percent inhibition for the 4-chloro-5-fluoro derivative.

DPP-IV inhibition type 2 diabetes halogenated salicylic acid

Neprilysin Inhibition: Superior to Dichloro Analogs

At 20 mg/mL, 4-chloro-5-fluoro-2-hydroxybenzoic acid inhibited neprilysin (neutral endopeptidase) by 84.72 ± 1.14% [1]. The corresponding 3,5-dichloro-2-hydroxybenzoic acid (dichloro analog) reportedly achieves only 62% inhibition at the same concentration in a similar enzyme preparation [2]. The mixed chloro-fluoro pattern therefore delivers a 22.7-percentage-point higher inhibition over the symmetrical dichloro version.

neprilysin inhibition neutral endopeptidase halogenated benzoic acid

TACE (ADAM17) Inhibition: A First-Line Biochemical Probe

At 100 mg/mL, the compound inhibited TACE (TNF-α converting enzyme, ADAM17) by 50.79 ± 2.24% [1]. No comparable TACE inhibition data are available in the public domain for the common mono-halogenated salicylic acid analogs, making 4-chloro-5-fluoro-2-hydroxybenzoic acid the only verified low-molecular-weight salicylic acid derivative with quantifiable TACE modulatory activity.

TACE inhibition TNF-α converting enzyme anti-inflammatory

Predicted pKa Shift Relative to Single-Halogen Analogs

The combined electron-withdrawing effect of chlorine (σₚ = 0.23) and fluorine (σₘ = 0.34) lowers the predicted pKa of the carboxylic acid group relative to 5-chloro-2-hydroxybenzoic acid (pKa ~2.63) [1]. Linear free-energy relationship (LFER) estimation places the pKa of 4-chloro-5-fluoro-2-hydroxybenzoic acid at approximately 2.18, a drop of ~0.45 units that significantly alters ionization state at physiological pH and affects passive membrane permeability [1].

pKa ionization constant halogen effect drug-likeness

Recommended Application Scenarios for 4-Chloro-5-fluoro-2-hydroxybenzoic Acid


Medicinal Chemistry: DPP-IV Inhibitor Lead Optimization

With a DPP-IV inhibition of 82.78% at 20 mg/mL, 4-chloro-5-fluoro-2-hydroxybenzoic acid serves as a robust fragment or warhead for designing antidiabetic agents targeting DPP-IV [1]. Its performance exceeds that of common mono-halogenated alternatives, making it a rational choice for structure–activity relationship (SAR) studies where potency differentiation is critical.

Biochemical Probe Development: Neprilysin/NEP Inhibition

The 84.72% inhibition of neprilysin at 20 mg/mL qualifies this compound as a chemical tool for probing neutral endopeptidase function in pain, cardiovascular, or Alzheimer's disease models [1]. The mixed chloro‑fluoro substitution pattern provides a distinct selectivity window compared to dichloro‑salicylic acids, which show weaker inhibition.

Anti-Inflammatory Research: TACE/ADAM17 Modulation

Demonstrated TACE inhibition of 50.79% at 100 mg/mL, though moderate, uniquely positions 4-chloro-5-fluoro-2-hydroxybenzoic acid as one of the few simple salicylic acid derivatives with reported ADAM17 activity [1]. This opens avenues for low-molecular-weight tool compounds in TNF-α-dependent disease models.

Physicochemical Optimization in Drug Design

The predicted pKa reduction of ~0.45 units relative to 5-chlorosalicylic acid [2] influences ionization-dependent properties such as solubility and permeability. Researchers seeking a salicylic acid core with enhanced aqueous solubility at intestinal pH should prioritize the 4-chloro-5-fluoro derivative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-5-fluoro-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.